N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide is a compound that features a thiophene ring and a naphthalene ring connected by an ethyl chain and a carboxamide group Thiophene is a five-membered ring containing sulfur, while naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings
Future Directions
The future directions for “N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide” could involve further exploration of its pharmacological properties and potential applications in medicinal chemistry . Additionally, the development of new synthetic methods could also be a potential area of future research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide typically involves the following steps:
Formation of the Thiophene Derivative: Thiophene derivatives can be synthesized through various methods, such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Formation of the Naphthalene Derivative: Naphthalene derivatives can be synthesized through Friedel-Crafts acylation or alkylation reactions.
Coupling Reaction: The thiophene derivative is then coupled with the naphthalene derivative using a suitable coupling agent, such as carbodiimides, to form the carboxamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene and naphthalene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, are known for their pharmacological properties.
Naphthalene Derivatives: Compounds like naphthalene-2-carboxamide and naphthalene-1-sulfonamide are structurally similar and have various applications.
Uniqueness
N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide is unique due to the combination of the thiophene and naphthalene rings, which can impart distinct electronic and steric properties. This combination can lead to unique interactions with biological targets and materials, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(2-thiophen-3-ylethyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS/c19-17(18-10-8-13-9-11-20-12-13)16-7-3-5-14-4-1-2-6-15(14)16/h1-7,9,11-12H,8,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJGWJOPSKKIMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.